2-[4-(tert-Butyldimethylsilyloxymethyl)-2-nitrophenoxy]acetic Acid
Description
2-[4-(tert-Butyldimethylsilyloxymethyl)-2-nitrophenoxy]acetic Acid is a nitroaromatic compound featuring a phenoxyacetic acid backbone modified with a nitro group at the 2-position and a tert-butyldimethylsilyl (TBDMS)-protected hydroxymethyl group at the 4-position of the benzene ring (). The TBDMS group enhances steric protection and stability, making this compound valuable in synthetic organic chemistry, particularly in multistep reactions requiring temporary hydroxyl protection.
Properties
IUPAC Name |
2-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-nitrophenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO6Si/c1-15(2,3)23(4,5)22-9-11-6-7-13(21-10-14(17)18)12(8-11)16(19)20/h6-8H,9-10H2,1-5H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUZQGZIXUXYHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC(=C(C=C1)OCC(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO6Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
308815-83-0 | |
| Record name | 2-[4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-2-nitrophenoxy]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=308815-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(tert-Butyldimethylsilyloxymethyl)-2-nitrophenoxy]acetic Acid typically involves multiple steps. One common approach starts with the protection of a phenol group using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. This is followed by nitration to introduce the nitro group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
2-[4-(tert-Butyldimethylsilyloxymethyl)-2-nitrophenoxy]acetic Acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The tert-butyldimethylsilyl group can be removed under acidic conditions to yield the free phenol.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Tetra-n-butylammonium fluoride in tetrahydrofuran.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.
Reduction: Formation of the corresponding amine.
Substitution: Formation of the free phenol.
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
- This compound is utilized as a crucial intermediate in the synthesis of numerous pharmaceuticals. Its ability to enhance drug efficacy and stability makes it a valuable asset in medicinal chemistry. For instance, the incorporation of this compound can improve the solubility and bioavailability of drugs, which is essential for therapeutic effectiveness .
Case Study: Anticancer Agents
- Research has demonstrated that derivatives of this compound can be modified to create potent anticancer agents. Studies indicate that certain modifications lead to increased cytotoxicity against cancer cell lines, highlighting its potential in cancer therapy .
Agricultural Chemistry
Formulation of Agrochemicals
- The compound plays a significant role in the formulation of agrochemicals, particularly pesticides and herbicides. Its unique structure allows for better interaction with biological targets, leading to improved efficacy while minimizing environmental impact. This is particularly relevant in the development of selective herbicides that target specific plant species without affecting crops .
Case Study: Environmentally Friendly Pesticides
- A study focused on the development of environmentally friendly pesticides incorporated this compound into formulations that demonstrated reduced toxicity to non-target organisms while maintaining high effectiveness against pests .
Analytical Chemistry
Detection and Quantification
- In analytical chemistry, 2-[4-(tert-Butyldimethylsilyloxymethyl)-2-nitrophenoxy]acetic acid is employed as a standard for detecting and quantifying nitrophenol derivatives. Its stability and reactivity make it suitable for use in various analytical methods, including high-performance liquid chromatography (HPLC) and mass spectrometry .
Case Study: Environmental Monitoring
- Researchers have utilized this compound in environmental monitoring studies to track pollution levels of nitrophenol derivatives in water bodies. The compound's reliability as a standard has facilitated accurate assessments of contamination levels, aiding regulatory compliance efforts .
Material Science
Development of Advanced Materials
- The unique properties of this compound lend themselves well to material science applications. It is being explored for use in creating advanced materials such as coatings and polymers that require specific chemical resistance and durability. Its incorporation into materials can enhance performance characteristics, making them suitable for demanding applications .
Case Study: Protective Coatings
- Research has shown that coatings formulated with this compound exhibit superior resistance to chemical degradation compared to traditional coatings. This advancement is particularly beneficial in industrial applications where material longevity is critical .
Biotechnology
Modification of Biomolecules
- In biotechnology, 2-[4-(tert-Butyldimethylsilyloxymethyl)-2-nitrophenoxy]acetic acid is used to modify biomolecules, facilitating studies on biological processes and the development of novel biotechnological applications. Its ability to interact with various biological macromolecules allows researchers to probe complex biochemical pathways effectively .
Case Study: Enzyme Activity Studies
- The compound has been employed in studies aimed at understanding enzyme activity modulation. By modifying enzyme structures with this compound, researchers have gained insights into enzyme kinetics and mechanisms, paving the way for new biocatalysts .
Summary Table of Applications
| Application Area | Description | Notable Case Studies |
|---|---|---|
| Pharmaceutical Development | Key intermediate for drug synthesis enhancing efficacy and stability | Anticancer agents with increased cytotoxicity |
| Agricultural Chemistry | Formulation of effective pesticides and herbicides | Environmentally friendly pesticide formulations |
| Analytical Chemistry | Standard for detecting nitrophenol derivatives | Environmental monitoring studies |
| Material Science | Development of advanced materials with chemical resistance | Protective coatings exhibiting superior resistance |
| Biotechnology | Modification of biomolecules for studying biological processes | Enzyme activity modulation studies |
Mechanism of Action
The mechanism of action of 2-[4-(tert-Butyldimethylsilyloxymethyl)-2-nitrophenoxy]acetic Acid depends on its specific applicationFor example, the nitro group can participate in redox reactions, while the phenoxy and acetic acid moieties can form hydrogen bonds and other interactions with biological molecules .
Comparison with Similar Compounds
Structural Comparison
The table below highlights key structural differences between the target compound and selected analogs:
Key Observations :
Physicochemical Properties
Available data for select compounds are summarized below. Missing data for the target compound are inferred from structural analogs:
Notes:
- The TBDMS group in the target compound improves thermal and chemical stability compared to unprotected analogs.
- Solubility challenges are common across nitroaromatics due to hydrophobic substituents.
Q & A
Basic: What are the optimal synthetic conditions for maximizing yield and purity of this compound?
Methodological Answer:
The synthesis involves introducing the tert-butyldimethylsilyl (TBDMS) protecting group to the phenolic alcohol, followed by nitration and coupling to acetic acid. Key considerations include:
- Protection: Use anhydrous conditions (e.g., TBDMSCl, imidazole in DMF) to prevent hydrolysis of the silyl ether .
- Nitration: Control reaction temperature (0–5°C) to avoid over-nitration or decomposition .
- Purification: Employ silica gel chromatography with gradient elution (hexane/ethyl acetate) to separate byproducts like unreacted starting materials or deprotected intermediates .
Basic: How can spectroscopic methods confirm structural integrity?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Identify aromatic protons (δ 7.5–8.5 ppm for nitro-substituted benzene), TBDMS methyl groups (δ 0.1–0.3 ppm), and acetic acid protons (δ 3.8–4.2 ppm) .
- ¹³C NMR: Confirm the silyl ether (δ 18–25 ppm for Si-CH3) and carbonyl carbon (δ 170–175 ppm) .
- Mass Spectrometry (MS): ESI-MS or HRMS validates molecular weight (e.g., [M+H]⁺ expected at m/z 397.2) .
Basic: What impurities arise during synthesis, and how are they mitigated?
Methodological Answer:
Common impurities include:
- Deprotected intermediate: Monitor reaction progress via TLC. Use scavengers (e.g., molecular sieves) to absorb moisture during silylation .
- Nitro reduction byproducts: Avoid reducing agents during purification. Characterize via HPLC with UV detection (λ = 254 nm for nitro groups) .
Advanced: How does the TBDMS group influence phenolic oxygen reactivity?
Methodological Answer:
The TBDMS group:
- Steric hindrance: Shields the oxygen, reducing nucleophilicity in SN2 reactions.
- Electronic effects: Stabilizes adjacent charges via σ-π hyperconjugation, altering reaction pathways.
Compare reactivity with unprotected analogs using kinetic studies (e.g., alkylation rates) .
Advanced: Can computational modeling predict stability and electronic properties?
Methodological Answer:
- Density Functional Theory (DFT): Calculate HOMO-LUMO gaps to predict redox behavior (e.g., nitro group reduction potential).
- Molecular Dynamics (MD): Simulate solvation effects to optimize solvent choice for reactions .
Advanced: How to selectively reduce the nitro group without deprotecting TBDMS?
Methodological Answer:
- Catalytic hydrogenation: Use Pd/C or PtO2 under mild H2 pressure (1–3 atm) in THF at 25°C.
- Chemoselective agents: Employ SnCl2/HCl in ethanol, which preferentially reduces nitro groups over silyl ethers. Confirm selectivity via ¹H NMR .
Advanced: What challenges arise in scaling synthesis to gram-scale?
Methodological Answer:
- Exothermic reactions: Use jacketed reactors for temperature control during nitration.
- Purification: Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) .
- Process Analytical Technology (PAT): Implement inline FTIR to monitor reaction endpoints .
Advanced: How does TBDMS steric hindrance affect nucleophilic aromatic substitution?
Methodological Answer:
- Competitive experiments: Compare reaction rates of TBDMS-protected vs. unprotected substrates with nucleophiles (e.g., amines).
- X-ray crystallography: Resolve spatial constraints around the aromatic ring .
Advanced: Which analytical techniques quantify degradation products?
Methodological Answer:
- Forced degradation studies: Expose the compound to heat (40–60°C), UV light, or humidity.
- HPLC-MS: Identify hydrolyzed products (e.g., free acetic acid or nitroso derivatives) using C18 columns and 0.1% TFA in mobile phase .
Advanced: How to design experiments for TBDMS deprotection mechanisms?
Methodological Answer:
- Kinetic isotope effects: Use deuterated acids (e.g., DCl/D2O) to probe proton transfer steps.
- In situ IR spectroscopy: Track Si-O bond cleavage (ν ~1050 cm⁻¹) during acid treatment .
Advanced: What role does this compound play in pharmaceutical synthesis?
Methodological Answer:
- Building block: The nitro group can be reduced to an amine for further functionalization (e.g., amide coupling).
- Protecting group strategy: TBDMS ensures orthogonal protection in multi-step syntheses (e.g., antitumor agents) .
Advanced: How to resolve contradictions in spectroscopic data?
Methodological Answer:
- 2D NMR (COSY, HSQC): Assign overlapping signals (e.g., aromatic vs. acetoxy protons).
- Variable Temperature NMR: Detect conformational changes causing anomalous shifts .
Advanced: What bioassays are relevant for nitroaromatic analogs?
Methodological Answer:
- Antimicrobial assays: Test against S. aureus or E. coli using disk diffusion.
- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa) to evaluate antiproliferative effects .
Advanced: How to optimize solubility for heterogeneous reactions?
Methodological Answer:
- Co-solvent systems: Use DMSO/water mixtures (≤10% DMSO) to enhance aqueous solubility.
- Derivatization: Convert the acetic acid to a methyl ester for lipophilic media .
Advanced: What safety protocols are critical for handling this compound?
Methodological Answer:
- Explosivity risk: Store nitro-containing compounds away from heat/open flames.
- Waste disposal: Neutralize silyl ethers with aqueous NH4F before disposal. Reference OSHA guidelines for nitration reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
